14-(Benzyloxy)tetradecan-1-OL
Description
Properties
CAS No. |
79015-73-9 |
|---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
14-phenylmethoxytetradecan-1-ol |
InChI |
InChI=1S/C21H36O2/c22-18-14-9-7-5-3-1-2-4-6-8-10-15-19-23-20-21-16-12-11-13-17-21/h11-13,16-17,22H,1-10,14-15,18-20H2 |
InChI Key |
PWBRIPNJWNADEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Chemical Transformations and Derivatizations of 14 Benzyloxy Tetradecan 1 Ol
Reactions Involving the Primary Hydroxyl Functionality
The terminal primary alcohol is a key site for synthetic modification, allowing for the introduction of various functional groups through esterification, oxidation, and substitution reactions.
The primary hydroxyl group of 14-(benzyloxy)tetradecan-1-ol can be readily converted into an ester. This transformation is typically achieved through reaction with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). georganics.sk The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. georganics.sk To drive the equilibrium towards the product, methods such as using a large excess of one reactant or removing water as it is formed are often employed. georganics.sk
A highly effective and common method for esterification, particularly for sensitive or sterically hindered alcohols, is the Steglich esterification. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds under mild conditions and generally provides high yields. orgsyn.org
| Reagent | Catalyst/Coupling Agent | Product Type |
| Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | Ester (R-CO-O-(CH₂)₁₄-OBn) |
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Et₃N) | Ester (R-CO-O-(CH₂)₁₄-OBn) |
| Acid Anhydride ((RCO)₂O) | Base or DMAP (cat.) | Ester (R-CO-O-(CH₂)₁₄-OBn) |
| Carboxylic Acid (R-COOH) | DCC, DMAP (cat.) | Ester (R-CO-O-(CH₂)₁₄-OBn) |
This table presents common methods for the esterification of the primary hydroxyl group.
The primary alcohol of 14-(benzyloxy)tetradecan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.org
Oxidation to Aldehydes: Selective oxidation to the aldehyde, 14-(benzyloxy)tetradecanal (B12580487), requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. chemguide.co.uk Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane. drugfuture.com The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is another highly effective method for producing aldehydes from primary alcohols in high yields. thieme-connect.de A related procedure involves the use of copper(II) nitrate (B79036) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the aerobic oxidation of alcohols to aldehydes. rsc.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents or different reaction conditions are used to convert the primary alcohol directly to the corresponding carboxylic acid, 14-(benzyloxy)tetradecanoic acid. mnstate.edu Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent). mnstate.eduorganic-chemistry.org An alternative two-step procedure involves the initial oxidation to the aldehyde, followed by further oxidation to the carboxylic acid. chemguide.co.uklibretexts.org A one-pot procedure using a catalytic amount of CrO₃ with periodic acid (H₅IO₆) in wet acetonitrile (B52724) has been shown to be effective for converting primary alcohols to carboxylic acids in excellent yields. organic-chemistry.orgnih.gov Another method involves TEMPO-catalyzed oxidation, where the aldehyde intermediate is hydrated and subsequently oxidized to the carboxylic acid. nih.gov
| Starting Material | Reagent(s) | Product |
| 14-(Benzyloxy)tetradecan-1-ol | PCC or PDC | 14-(Benzyloxy)tetradecanal |
| 14-(Benzyloxy)tetradecan-1-ol | DMSO, (COCl)₂, Et₃N (Swern) | 14-(Benzyloxy)tetradecanal |
| 14-(Benzyloxy)tetradecan-1-ol | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | 14-(Benzyloxy)tetranoic acid |
| 14-(Benzyloxy)tetradecan-1-ol | TEMPO, NaOCl | 14-(Benzyloxy)tetranoic acid |
This table summarizes common oxidative transformations of the primary alcohol functionality.
The hydroxyl group can be transformed into a good leaving group, such as a tosylate, which then facilitates substitution reactions to introduce halogens or other nucleophiles. thieme-connect.de The reaction of 14-(benzyloxy)tetradecan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields 14-(benzyloxy)tetradecyl tosylate. lookchem.com This tosylate is a versatile intermediate that can be readily converted to the corresponding alkyl halide (chloride, bromide, or iodide) by reaction with the appropriate halide salt (e.g., LiCl, NaBr, KI).
Direct conversion of the alcohol to an alkyl bromide can be achieved using reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid. For example, the related compound 1,14-tetradecanediol (B34324) can be converted to 14-bromotetradecan-1-ol by heating with concentrated HBr.
| Reagent(s) | Intermediate | Final Product |
| 1. TsCl, Pyridine2. NaX (X=Cl, Br, I) | 14-(Benzyloxy)tetradecyl tosylate | 1-X-14-(benzyloxy)tetradecane |
| PBr₃ or HBr | Not applicable | 1-Bromo-14-(benzyloxy)tetradecane |
| SOCl₂ | Not applicable | 1-Chloro-14-(benzyloxy)tetradecane |
This table outlines pathways to convert the hydroxyl group to halides and other electrophiles.
Oxidative Transformations to Aldehydes and Carboxylic Acids
Reactivity and Controlled Deprotection of the Benzyl (B1604629) Ether Moiety
The benzyl ether serves as a robust protecting group for the terminal hydroxyl function, stable to many reaction conditions used to modify the primary alcohol. However, it can be selectively cleaved when desired, regenerating the diol or a related derivative.
The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. youtube.comorganic-chemistry.org This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.comorganic-chemistry.org The reaction is usually performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and proceeds under mild conditions, often at room temperature and atmospheric pressure, to give high yields of the deprotected alcohol (1,14-tetradecanediol) and toluene (B28343) as a byproduct. youtube.comresearchgate.net This method is highly valued for its clean reaction profile and the ease of removing the catalyst by filtration and the toluene byproduct by evaporation. youtube.com In cases where other functional groups in the molecule are sensitive to reduction by H₂, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as the hydrogen source in place of H₂ gas. organic-chemistry.org
While hydrogenolysis is prevalent, oxidative methods also provide effective routes for benzyl ether cleavage, particularly when catalytic reduction is not compatible with other functional groups present in the molecule. organic-chemistry.orgthieme-connect.com
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a powerful oxidant used for cleaving benzyl ethers, especially p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov Its use with simple benzyl ethers can be less straightforward but has been reported, sometimes requiring photoirradiation to proceed efficiently. organic-chemistry.orgrsc.org The reaction proceeds via a hydride transfer mechanism. nih.gov
Ozone (O₃): Ozonolysis offers a mild oxidative method for deprotecting benzyl ethers. thieme-connect.comorganic-chemistry.org The reaction of 14-(benzyloxy)tetradecan-1-ol with ozone, typically at low temperatures in a solvent like dichloromethane, would initially form a benzoic ester. thieme-connect.comcapes.gov.br Subsequent treatment, for example with sodium methoxide, would then hydrolyze the ester to release the free alcohol, 1,14-tetradecanediol. thieme-connect.comcapes.gov.br This method is advantageous as it is performed under relatively mild, non-reductive conditions and does not affect many other functional groups, such as acetals. thieme-connect.comorganic-chemistry.org
| Method | Reagent(s) | Product | Byproduct |
| Catalytic Hydrogenolysis | H₂, Pd/C | 1,14-Tetradecanediol | Toluene |
| Oxidative Deprotection | DDQ | 1,14-Tetradecanediol | DDQ-H₂ |
| Ozonolysis | 1. O₃2. NaOMe | 1,14-Tetradecanediol | Benzoic acid derivatives |
This table compares common methods for the deprotection of the benzyl ether moiety.
Acid-Catalyzed Benzyl Ether Cleavage
The benzyl ether group in 14-(Benzyloxy)tetradecan-1-ol serves as a robust protecting group for the primary alcohol at the 14-position. However, its removal is a critical step in many synthetic pathways to unmask the hydroxyl functionality for further reactions. Acid-catalyzed cleavage is a common method to achieve this deprotection.
The mechanism of acid-catalyzed benzyl ether cleavage generally proceeds via an SN1-type reaction. nih.gov The ether oxygen is first protonated by a strong acid, creating a good leaving group (benzyl alcohol). The subsequent departure of benzyl alcohol generates a stable benzyl carbocation and the free primary alcohol, 1,14-tetradecanediol. nih.gov The stability of the benzyl carbocation is a key driving force for this reaction. nih.gov
Several acidic reagents can be employed for this transformation. While strong Brønsted acids are effective, Lewis acids can also catalyze the cleavage. acs.org The choice of acid and reaction conditions, such as temperature and solvent, is crucial to ensure high yields and avoid unwanted side reactions. For instance, in the context of lignin (B12514952) model compounds, studies have shown that the choice of solvent (e.g., γ-valerolactone) and the presence of water can influence the product distribution during acid-catalyzed ether bond cleavage. nih.gov
Table 1: Conditions for Acid-Catalyzed Benzyl Ether Cleavage
| Reagent/Catalyst | Solvent | Temperature | Observations |
| H₂SO₄ | γ-Valerolactone (GVL) | Varies | Used in studies of lignin model compounds to investigate cleavage mechanisms. nih.gov |
| InCl₃ | Dichloromethane | Room Temperature | A mild Lewis acid capable of cleaving benzylic ethers. acs.org |
| Pd/C, H₂ | Various | Room/Elevated | While not strictly acid-catalyzed, catalytic hydrogenolysis is a common and mild alternative for benzyl ether cleavage. |
This table is illustrative and based on general knowledge of benzyl ether cleavage. Specific conditions for 14-(Benzyloxy)tetradecan-1-ol may vary.
Synthesis of Advanced Benzyloxy-Functionalized Derivatives
The presence of the benzyloxy group allows for the synthesis of a variety of advanced derivatives before its potential cleavage. This section explores the introduction of other functional groups, the preparation of macrocycles, and its use in constructing complex molecular scaffolds.
Introduction of Additional Functionalities (e.g., Fluorination)
The incorporation of fluorine into organic molecules can significantly alter their biological and physicochemical properties. beilstein-journals.org The synthesis of fluorinated derivatives of long-chain alcohols like 14-(Benzyloxy)tetradecan-1-ol is of interest for creating novel materials and potential bioactive compounds. rsc.orgnih.gov
A synthetic strategy might involve the conversion of the primary alcohol of 14-(Benzyloxy)tetradecan-1-ol to a suitable leaving group, followed by nucleophilic substitution with a fluoride (B91410) source. Alternatively, fluorination can be introduced at other positions along the carbon chain. For example, a related compound, 14-(benzyloxy)tetradecan-10-ol, was synthesized and subsequently fluorinated at the 10-position using diethylaminosulfur trifluoride (DAST). rsc.org This highlights a general approach where a hydroxyl group is first introduced at a specific position on the tetradecane (B157292) chain of a benzyloxy-protected precursor, followed by deoxofluorination.
Table 2: Example of a Fluorination Reaction on a Related Compound
| Starting Material | Reagent | Product | Yield | Reference |
| 14-(benzyloxy)tetradecan-10-ol | DAST | ((10-fluorotetradecyloxy)methyl)benzene | Not specified | rsc.org |
Preparation of Benzyloxy-Substituted Crown Ethers and Macrocycles
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. jetir.org The long lipophilic chain of 14-(Benzyloxy)tetradecan-1-ol makes it an interesting component for the synthesis of highly lipophilic crown ethers. These specialized macrocycles can have applications in ion transport and as sensors. jetir.orgnih.gov
The synthesis of such crown ethers typically involves a Williamson ether synthesis, where a diol is reacted with a dihalide or a ditosylate under basic conditions. iipseries.org In this context, 14-(Benzyloxy)tetradecan-1-ol could be envisioned as a starting material to first create a larger, functionalized diol. For instance, two molecules of a derivative of 14-(Benzyloxy)tetradecan-1-ol could be coupled to a central unit, which is then cyclized with a polyethylene (B3416737) glycol derivative. The benzyloxy groups would provide lipophilicity and could be retained or removed in the final macrocycle. kyoto-u.ac.jp The synthesis of chiral crown ethers often starts from chiral sources like L-(+)-tartaric acid or D-(−)-mannitol to create stereospecific cavities for chiral recognition. kyoto-u.ac.jp
Complex Molecule Scaffolding via Modular Assembly
The term "molecular scaffold" refers to the core structure of a molecule. wiley-vch.de The long, flexible, and functionalizable nature of 14-(Benzyloxy)tetradecan-1-ol makes it a valuable module for constructing complex molecular scaffolds. This is particularly relevant in drug discovery, where combining different molecular fragments is a key strategy for creating new therapeutic agents. nih.gov
In a modular assembly approach, 14-(Benzyloxy)tetradecan-1-ol can act as a lipophilic "tail" that is attached to a more complex core structure. The primary alcohol provides a convenient attachment point for esterification or etherification reactions, linking it to various molecular frameworks. uqam.ca The benzyloxy-protected end can be deprotected at a later stage to reveal a second reactive site, allowing for the construction of even more complex, bifunctional molecules. This modular strategy allows for the systematic variation of different parts of the molecule to optimize properties such as binding affinity, solubility, and cell permeability. wiley-vch.de
Applications of 14 Benzyloxy Tetradecan 1 Ol in Complex Organic Synthesis
Building Block for Natural Product Synthesis (e.g., Glucosidase Inhibitors)
The primary application of 14-(benzyloxy)tetradecan-1-ol and its analogues is as a key building block in the total synthesis of complex natural products. The long, protected fourteen-carbon chain is a structural motif present in various bioactive molecules, including certain classes of enzyme inhibitors. While direct synthesis of glucosidase inhibitors using this specific compound is not extensively documented, the strategy of employing long-chain, mono-protected diols is fundamental in this area. frontiersin.orgmdpi.comresearchgate.netnih.gov
A pertinent example is the asymmetric total synthesis of Penarolide Sulfate A1, a marine-derived natural product. In this synthesis, a closely related analogue, 14-(4-methoxybenzyloxy)tetradecan-1-ol, was prepared from the parent 1,14-tetradecanediol (B34324). researchgate.net This step was critical as it allowed for the selective protection of one hydroxyl group, enabling subsequent transformations on the other end of the C14 chain to build the complex structure of the target molecule. researchgate.net This modular approach is broadly applicable to the synthesis of other natural products where a long aliphatic chain is required. lookchem.com The synthesis of Annonaceous acetogenins, a large family of natural products with significant biological activities, also frequently relies on the assembly of long, functionalized carbon chains, representing another area where building blocks like 14-(benzyloxy)tetradecan-1-ol are valuable. beilstein-journals.org
Precursor for Designed Chemical Probes and Bioactive Analogues
The differentiated reactivity of 14-(benzyloxy)tetradecan-1-ol makes it an excellent precursor for developing specialized chemical tools, such as molecular probes and analogues of bioactive compounds. The free primary alcohol can be readily oxidized to form 14-(benzyloxy)tetradecanal (B12580487) or further to 14-(benzyloxy)tetradecanoic acid. lookchem.com These derivatives serve as handles for conjugation to other molecules, such as fluorescent tags, affinity labels, or pharmacophores, to create probes for studying biological processes.
This strategy is exemplified by the synthesis of related functionalized long-chain alkanes. For instance, 14-bromo-tetradecan-1-ol has been used as a starting material to synthesize 14-tritylsulfanyl-tetradecan-1-ol, a key intermediate for creating aminooxy reagents used in chemoselective ligation techniques. louisville.edu This demonstrates how the C14 backbone, derived from tetradecane-1,14-diol, can be systematically modified at one terminus while the other remains available for further reaction, a principle central to the utility of 14-(benzyloxy)tetradecan-1-ol.
Table 2: Synthetic Applications and Key Intermediates
| Starting Material | Target Molecule/Fragment | Synthetic Context | Key Transformation |
|---|---|---|---|
| 14-(4-Methoxybenzyloxy)tetradecan-1-ol | Penarolide Sulfate A1 | Total synthesis of a marine natural product. researchgate.net | Serves as a C14 building block after mono-protection of the corresponding diol. researchgate.net |
| (R)-8-(Benzyloxy)oct-1-yn-4-ol | C19–C39 Fragment of Bastimolide A | Stereoselective synthesis of a complex natural product fragment. thieme-connect.de | The benzyloxy group provides steric bulk, influencing stereochemical outcomes. thieme-connect.de |
Intermediate in the Development of Supramolecular Assemblies and Material Precursors
The use of 14-(benzyloxy)tetradecan-1-ol as an intermediate for creating supramolecular assemblies or as a precursor for new materials is not a prominent area in the currently available scientific literature. While long-chain amphiphilic molecules are often used in materials science, for example in the formation of liquid crystals or self-assembled monolayers, specific research detailing the application of 14-(benzyloxy)tetradecan-1-ol for these purposes is not well-documented.
Role in Stereochemical Control in Multi-Step Syntheses
In the context of multi-step organic synthesis, protecting groups can do more than simply mask a functional group; they can also exert stereochemical control over nearby reaction centers. The benzyl (B1604629) group in 14-(benzyloxy)tetradecan-1-ol is sterically demanding. While its primary role is protection, its bulk can influence the conformational preferences of the long alkyl chain and sterically hinder the approach of reagents to one face of the molecule, thereby directing the stereochemical outcome of reactions.
This principle is illustrated in synthetic studies of other complex molecules where similar structures are employed. For example, during the stereoselective synthesis of a large fragment of Bastimolide A, a related compound, (R)-8-(benzyloxy)oct-1-yn-4-ol, was utilized. thieme-connect.de In such syntheses, which often involve the creation of multiple chiral centers, the presence of a bulky group like a benzyl ether can be crucial for achieving the desired diastereoselectivity in addition, reduction, or alkylation reactions. thieme-connect.de The strategic placement of such a group is a key element in designing synthetic routes that afford a single, desired stereoisomer of a complex target.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| 14-(Benzyloxy)tetradecan-1-OL | 79015-73-9 |
| Tetradecane-1,14-diol | 19812-64-7 |
| Penarolide Sulfate A1 | 139145-28-1 |
| 14-(Benzyloxy)tetradecanal | 286854-05-5 |
| 14-(Benzyloxy)tetradecanoic acid | 137442-01-4 |
| 14-Tritylsulfanyl-tetradecan-1-ol | Not available |
| Bastimolide A | 139145-27-0 |
| (R)-8-(Benzyloxy)oct-1-yn-4-ol | Not available |
Analytical Characterization Methodologies for 14 Benzyloxy Tetradecan 1 Ol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 14-(benzyloxy)tetradecan-1-ol. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of 14-(benzyloxy)tetradecan-1-ol, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region of δ 7.2-7.4 ppm. drorlist.com The two benzylic protons (Ar-CH₂-O) resonate as a characteristic singlet around δ 4.5 ppm. rsc.org The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are observed as a triplet at approximately δ 3.4-3.5 ppm, while the methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH) appear as a triplet around δ 3.6 ppm. rsc.org The large number of methylene groups in the long alkyl chain produce a broad, overlapping signal in the δ 1.2-1.6 ppm region. drorlist.comrsc.org
The ¹³C NMR spectrum provides complementary information. The carbons of the aromatic ring are found between δ 127-139 ppm. rsc.org The benzylic carbon (Ar-CH₂) signal is expected around δ 73 ppm, and the carbons bonded to the ether and alcohol oxygens appear in the range of δ 63-71 ppm. rsc.org The numerous sp³ hybridized carbons of the tetradecane (B157292) chain produce a series of signals between δ 22-33 ppm. rsc.org
Table 1: Characteristic NMR Data for 14-(Benzyloxy)tetradecan-1-ol and Related Structures
| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |
| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (m) | 127 - 139 | drorlist.comrsc.org |
| Benzylic Protons (Ar-CH₂) | ~4.5 (s) | ~73 | rsc.org |
| Methylene Protons (-CH₂-O-Ar) | ~3.4 (t) | ~70 | rsc.org |
| Methylene Protons (-CH₂-OH) | ~3.6 (t) | ~63 | rsc.org |
| Alkyl Chain Protons (-(CH₂)₁₂-) | 1.2 - 1.6 (m) | 22 - 33 | drorlist.comrsc.org |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) spectroscopy is utilized to identify the key functional groups present in 14-(benzyloxy)tetradecan-1-ol. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the terminal alcohol group. rsc.org The C-H stretching vibrations of the alkyl chain and the aromatic ring are observed between 2850-3000 cm⁻¹. rsc.org The presence of the aromatic ring is further confirmed by C=C stretching absorptions around 1450-1600 cm⁻¹. rsc.org A strong band corresponding to the C-O stretching of the ether and alcohol groups is typically found in the 1050-1150 cm⁻¹ region. rsc.org
Table 2: Principal IR Absorption Bands for 14-(Benzyloxy)tetradecan-1-ol
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |
| O-H Stretch | 3200 - 3500 (broad) | Alcohol | rsc.org |
| C-H Stretch (Aromatic) | 3000 - 3100 | Benzyl Group | rsc.org |
| C-H Stretch (Alkyl) | 2850 - 2960 | Tetradecane Chain | rsc.org |
| C=C Stretch (Aromatic) | 1450 - 1600 | Benzyl Group | rsc.org |
| C-O Stretch | 1050 - 1150 (strong) | Ether and Alcohol | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Mass Spectrometric Approaches for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an essential technique for determining the molecular weight of 14-(benzyloxy)tetradecan-1-ol and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula. rsc.org For 14-(benzyloxy)tetradecan-1-ol (C₂₁H₃₆O₂), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This high degree of accuracy helps to distinguish the target compound from other potential isomers or impurities. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS for the analysis of moderately polar and large molecules like 14-(benzyloxy)tetradecan-1-ol. rsc.org ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org The observation of these ions allows for the straightforward confirmation of the molecular weight. For related benzyloxy-alkanol derivatives, sodium adducts ([M+Na]⁺) have been reported as prominent ions in HRMS-ESI analysis. rsc.org
**Table 3: Mass Spectrometry Data for 14-(Benzyloxy)tetradecan-1-ol (C₂₁H₃₆O₂) **
| Metric | Value | Ion Type | Reference |
| Molecular Weight | 320.51 g/mol | - | |
| Calculated Exact Mass | 320.2715 | [M] | |
| Expected HRMS-ESI Ion | 343.2608 | [M+Na]⁺ | rsc.org |
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Separation and Analysis
Chromatographic methods are indispensable for the purification of 14-(benzyloxy)tetradecan-1-ol after its synthesis and for analyzing the purity of the final product.
Flash column chromatography is a standard method for purifying this compound on a preparative scale. drorlist.comrsc.org The separation is typically performed on a silica (B1680970) gel stationary phase. A non-polar eluent system, such as a mixture of ethyl acetate (B1210297) and hexanes, is used to separate the desired product from starting materials and by-products based on differences in polarity. drorlist.comrsc.org The progress of the separation is monitored by Thin Layer Chromatography (TLC).
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can be used for the analysis of the compound's purity. While the high boiling point and the presence of a polar alcohol group can make GC analysis challenging, derivatization of the hydroxyl group (e.g., to a trimethylsilyl (B98337) ether) can improve volatility and chromatographic performance. GC-MS analysis of related long-chain alcohols and their derivatives is a common technique for identifying components in complex mixtures. sciensage.inforesearchgate.netijhsr.org The retention time in the GC chromatogram serves as an indicator of purity, while the mass spectrum provides structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For long-chain alcohols like 14-(benzyloxy)tetradecan-1-ol, GC-MS analysis is instrumental in determining its purity and confirming its molecular structure.
Methodology and Findings:
Due to the relatively low volatility of long-chain alcohols, a derivatization step is often necessary prior to GC-MS analysis to convert the alcohol into a more volatile derivative. nih.gov A common method is silylation, where the hydroxyl group is converted to a trimethylsilyl (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com This process increases the volatility and thermal stability of the analyte, leading to better chromatographic separation and peak shape. mdpi.comchromatographyonline.com
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. nih.gov Compounds with higher volatility and lower interaction with the stationary phase elute faster.
Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. rsc.org The fragmentation pattern of the TMS-derivatized 14-(benzyloxy)tetradecan-1-ol would provide structural information, confirming the presence of the benzyl group and the tetradecanol (B45765) backbone. The purity of the compound is determined by the relative area of its peak in the chromatogram compared to any impurity peaks.
A hypothetical GC-MS analysis of silylated 14-(benzyloxy)tetradecan-1-ol would involve the parameters outlined in the table below.
Table 1: Representative GC-MS Parameters for the Analysis of TMS-Derivatized 14-(Benzyloxy)tetradecan-1-ol
| Parameter | Value/Condition |
| Gas Chromatograph | |
| Column | DB-5 or HP-5 type (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) rsc.orguniversiteitleiden.nl |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) universiteitleiden.nl |
| Injector Temperature | 280 °C (Splitless mode) universiteitleiden.nl |
| Oven Temperature Program | Initial temp 150°C, ramp to 310°C at 10-20°C/min, hold for 5-10 min lipidmaps.orgnih.gov |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV rsc.org |
| Mass Scan Range | m/z 40-700 lipidmaps.org |
| Ion Source Temperature | 230-280 °C universiteitleiden.nl |
| Transfer Line Temperature | 280 °C lipidmaps.org |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.com |
The resulting data would show a primary peak at a specific retention time corresponding to the TMS-ether of 14-(benzyloxy)tetradecan-1-ol. The mass spectrum of this peak would be analyzed to confirm the molecular weight and fragmentation pattern consistent with the expected structure.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is an essential technique for monitoring the progress of chemical reactions and for the purification of non-volatile compounds. advancechemjournal.com In the synthesis of 14-(benzyloxy)tetradecan-1-ol, which could involve a Williamson ether synthesis between 1,14-tetradecanediol (B34324) and a benzyl halide, HPLC can be used to track the consumption of reactants and the formation of the product in real-time. researchgate.net
Methodology and Findings:
For reaction monitoring, small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and analyzed by HPLC. A reversed-phase HPLC method is typically suitable for separating the more polar diol starting material from the less polar, benzylated product. jpionline.org The separation occurs in a column packed with a non-polar stationary phase (e.g., C8 or C18), using a polar mobile phase. jpionline.orginnovareacademics.in
By comparing the peak areas of the starting material and the product over time, the reaction kinetics can be studied, and the optimal reaction time can be determined. americanpharmaceuticalreview.combridgewater.edu This ensures the reaction goes to completion without the formation of excessive by-products.
HPLC can also be used for the purification of 14-(benzyloxy)tetradecan-1-ol, particularly on a semi-preparative or preparative scale, to achieve very high purity. advancechemjournal.com The conditions would be similar to the analytical method but with larger column dimensions and higher flow rates to accommodate larger sample loads.
A typical set of HPLC conditions for monitoring the synthesis of 14-(benzyloxy)tetradecan-1-ol is presented below.
Table 2: Illustrative HPLC Parameters for Reaction Monitoring
| Parameter | Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) innovareacademics.in |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water ptfarm.pl |
| Flow Rate | 1.0 - 1.5 mL/min jpionline.orginnovareacademics.in |
| Detection | UV at 254 nm (for the benzyl group) jpionline.orginnovareacademics.in |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Injection Volume | 10-20 µL |
The chromatogram would show a decrease in the peak corresponding to the starting diol and a concurrent increase in the peak for 14-(benzyloxy)tetradecan-1-ol as the reaction proceeds. The presence of the benzyl group allows for sensitive detection using a UV detector. helixchrom.com
Flash Column Chromatography for Preparative Isolation
Flash column chromatography is a rapid and efficient method for the preparative purification of organic compounds from reaction mixtures. chromatographyonline.combiotage.com It is widely used to isolate products on a milligram to multi-gram scale. chromtech.comsolubilityofthings.com For the synthesis of 14-(benzyloxy)tetradecan-1-ol, flash chromatography is the primary method for isolating the desired product from unreacted starting materials, reagents, and by-products.
Methodology and Findings:
The principle of flash chromatography is similar to traditional column chromatography, but a positive pressure is applied to the column, which significantly speeds up the elution process. solubilityofthings.com The crude reaction mixture is typically adsorbed onto a small amount of silica gel and then loaded onto the top of a pre-packed silica gel column.
A solvent system (mobile phase), usually a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether), is chosen based on preliminary analysis by thin-layer chromatography (TLC). The goal is to find a solvent system that provides good separation between the product and impurities. The solvent is then pushed through the column under moderate pressure.
As the solvent mixture travels down the column, the components of the crude mixture separate based on their affinity for the polar silica gel stationary phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer. Fractions are collected as they elute from the column and are analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified 14-(benzyloxy)tetradecan-1-ol.
The parameters for a typical flash chromatography purification are detailed in the following table.
Table 3: General Parameters for Flash Column Chromatography Purification
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (e.g., 40-63 µm particle size) chromatographyonline.com |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) |
| Column Dimensions | Dependent on sample size (e.g., 40g column for 1-2g of crude material) |
| Loading Technique | Dry loading (adsorbed onto silica) or direct liquid injection |
| Flow Rate | Dependent on column size and pressure |
| Detection | UV (if applicable) and/or TLC analysis of collected fractions |
This technique is highly effective for obtaining substantial quantities of purified 14-(benzyloxy)tetradecan-1-ol, which is then suitable for further use or characterization.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Atom-Economical Synthetic Protocols
The future synthesis of 14-(Benzyloxy)tetradecan-1-ol and related long-chain alcohols will increasingly focus on green and sustainable methodologies. Current synthetic routes often rely on traditional multi-step processes which may not be the most environmentally benign. Emerging research points towards more efficient and sustainable alternatives.
One promising approach is the use of tandem catalytic reaction systems. Researchers have developed innovative methods to convert methanol (B129727) and olefins into long-chain alcohols, a process that is both resource-saving and environmentally friendly. mpg.de This type of "methanolation of olefins" is cost and energy-efficient as it avoids high-pressure gas infrastructure and generates no waste, incorporating the methanol fully into the final product. mpg.de Another sustainable avenue is the production of long-chain alcohols from waste materials, such as the one-pot hydroboration-oxidation of pyrolysis oil from polyethylene (B3416737) waste, which can achieve high conversion rates of alkenes to primary alcohols. acs.orgresearchgate.net
Furthermore, the direct synthesis of alcohols from renewable sources like biomass and captured CO2 is a rapidly advancing field. cicenergigune.com The production of renewable synthetic alcohols is seen as crucial for decarbonizing the energy and chemical industries. cicenergigune.com These methods, often employing advanced catalytic materials, could be adapted for the synthesis of precursors to 14-(Benzyloxy)tetradecan-1-ol, significantly reducing the environmental footprint of its production.
A hypothetical sustainable synthesis of 14-(Benzyloxy)tetradecan-1-ol could involve the catalytic hydration of a terminal alkene, 14-benzyloxy-1-tetradecene, to selectively form the primary alcohol. nih.gov This approach, if realized with high selectivity and efficiency, would represent a significant step forward in the sustainable production of such bifunctional molecules.
Exploration of Novel Catalytic Transformations of the Functional Groups
The two functional groups of 14-(Benzyloxy)tetradecan-1-ol, the primary alcohol and the benzyl (B1604629) ether, offer a rich playground for exploring novel catalytic transformations.
The primary alcohol group is amenable to a variety of catalytic oxidations to yield aldehydes or carboxylic acids. Modern methods for alcohol oxidation are moving away from stoichiometric, often toxic, reagents towards greener catalytic systems using clean oxidants like O2 or H2O2. acs.org For instance, palladium-based catalysts have shown high efficiency in the aerobic oxidation of alcohols. acs.org Another approach involves using inexpensive and commercially available catalysts like zirconium hydroxide (B78521) (Zr(OH)4), which can selectively catalyze either the oxidative dehydrogenation of alcohols to ketones or their dehydration to alkenes. rsc.org
The benzyl ether group is a widely used protecting group in organic synthesis, and its selective cleavage is of great importance. acs.orgsemanticscholar.org While catalytic hydrogenolysis is a common method for debenzylation, it can be incompatible with other reducible functional groups. acs.orgunive.it Therefore, the development of alternative catalytic methods is an active area of research. Copper-catalyzed cleavage of benzyl ethers under mild conditions has been reported, offering a regioselective and specific deprotection method. semanticscholar.org Ruthenium-catalyzed transformations also show promise for the cleavage of benzyl ethers via transfer hydrogenation, which is an environmentally friendly process avoiding the use of external oxidants or reductants. acs.org
Furthermore, the direct functionalization of the C-H bonds adjacent to the ether oxygen (the benzylic position) is an exciting frontier. Photoredox organocatalysis has been successfully employed for the direct arylation of benzyl ethers, offering a novel way to create new carbon-carbon bonds. nih.gov
The table below summarizes potential catalytic transformations for the functional groups of 14-(Benzyloxy)tetradecan-1-ol.
| Functional Group | Transformation | Catalytic System (Example) | Product Type |
| Primary Alcohol (-OH) | Aerobic Oxidation | (PhenS)Pd(II) complex | Aldehyde/Carboxylic Acid |
| Primary Alcohol (-OH) | Dehydration | Zr(OH)4 | Terminal Alkene |
| Benzyl Ether (-OCH2Ph) | Deprotection (Cleavage) | Cu(CF3SO3)2 | Diol |
| Benzyl Ether (-OCH2Ph) | Transfer Hydrogenation | TpRuPPh3(CH3CN)2PF6 | Diene and Benzaldehyde |
| Benzyl Ether (Benzylic C-H) | C-H Arylation | Ir(ppy)3 / Thiol catalyst | Arylated Benzyl Ether |
Integration into Advanced Functional Materials Research
Long-chain aliphatic compounds are fundamental components of various functional materials, and 14-(Benzyloxy)tetradecan-1-ol could serve as a valuable building block in this area. The long tetradecyl chain can impart hydrophobicity and self-assembly properties, while the two distinct functional groups allow for controlled chemical modifications and polymerization.
One potential application is in the synthesis of novel surfactants and amphiphiles. The hydrophilic alcohol head and the long hydrophobic tail are characteristic features of surfactants. The benzyl ether provides a handle for further functionalization, allowing for the creation of stimuli-responsive or polymerizable surfactants. These could find use in advanced drug delivery systems, smart coatings, or as templates for the synthesis of mesoporous materials.
The ability of long-chain alcohols to form ordered structures, such as monolayers and liquid crystals, is another area of interest. researchgate.net By incorporating 14-(Benzyloxy)tetradecan-1-ol into polymeric structures, it might be possible to create materials with tailored thermal or optical properties. For example, the compound could be used as a monomer in the synthesis of polyesters or polyethers with long aliphatic side chains, potentially leading to new types of thermoplastic elastomers or materials with unique surface properties.
Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry
The structural features of 14-(Benzyloxy)tetradecan-1-ol also suggest potential applications in the interdisciplinary fields of chemical biology and medicinal chemistry. Long-chain alcohols are known to interact with biological membranes and can exhibit a range of biological activities. nih.gov
For instance, aliphatic n-alkanols have been shown to possess immunomodulatory properties, with their activity being dependent on the length of the aliphatic chain. nih.gov The 14-carbon chain of the target molecule falls into the category of long-chain alcohols, which have been investigated for their effects on cellular signaling pathways. nih.gov The presence of the benzyl ether offers a site for attaching fluorescent probes, affinity tags, or other biologically active moieties, which would facilitate the study of its interactions with biological systems.
In medicinal chemistry, long aliphatic chains are often incorporated into drug candidates to enhance their lipophilicity, which can improve their absorption and distribution in the body. The 14-(Benzyloxy)tetradecan-1-ol scaffold could be a starting point for the development of new therapeutic agents. For example, it could be a fragment for the synthesis of novel lipid-lowering agents, antibiotics, or anticancer drugs. The terminal alcohol could be esterified with a known drug to create a prodrug with modified pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
